2-(Cyanoimino)oxazolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H5N3O |
|---|---|
Molecular Weight |
111.1 g/mol |
IUPAC Name |
4,5-dihydro-1,3-oxazol-2-ylcyanamide |
InChI |
InChI=1S/C4H5N3O/c5-3-7-4-6-1-2-8-4/h1-2H2,(H,6,7) |
InChI Key |
RUIWKFYVTWAGHG-UHFFFAOYSA-N |
SMILES |
C1COC(=N1)NC#N |
Canonical SMILES |
C1COC(=N1)NC#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyanoimino Oxazolidine and Its Structural Analogs
Established Synthetic Routes to the 2-(Cyanoimino)oxazolidine Core Structure
The construction of the this compound scaffold involves two key transformations: the formation of the oxazolidine (B1195125) ring and the subsequent or concurrent introduction of the exocyclic cyanoimino group.
Cyclization Reactions for Oxazolidine Ring Formation
The oxazolidine ring is a five-membered heterocycle containing both oxygen and nitrogen atoms. Its synthesis is a well-established field in organic chemistry. wikipedia.org Traditional methods for forming the oxazolidine ring, which can be adapted for the synthesis of the this compound precursor, often involve the condensation of a 2-aminoalcohol with an aldehyde or ketone. wikipedia.org
More advanced and efficient methods have also been developed. For instance, a one-pot synthesis of 1,3-oxazolidines can be achieved with high yields and enantioselectivities using a chiral magnesium phosphate (B84403) catalyst. organic-chemistry.org This reaction proceeds through the formation of a hemiaminal intermediate from the enantioselective addition of an alcohol to an imine, followed by intramolecular cyclization under basic conditions. organic-chemistry.org Another approach involves the iron porphyrin Lewis acid-catalyzed cycloaddition of aziridines with aldehydes, which yields oxazolidines with high regio- and diastereoselectivity. organic-chemistry.org
Palladium-catalyzed intramolecular aminohydroxylation offers a route to various heterocycles, including oxazolidines, with good yields and excellent diastereoselectivity. organic-chemistry.org Furthermore, tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, followed by a base-catalyzed cyclization, provides a convenient route to oxazolidine-2,4-diones using atmospheric carbon dioxide under mild conditions. rsc.org
Introduction of the Exocyclic Cyanoimino Functionality
The introduction of the cyanoimino group is a critical step in the synthesis of the target compound. This functionality can be introduced through various reagents. One common precursor for this purpose is dimethyl N-cyanodithioiminocarbonate. researchgate.net This reagent can react with suitable nucleophiles to form the cyanoimino moiety.
The synthesis of cyclic N-cyanoguanidines, a class of compounds structurally related to this compound, has been reported through various methods, highlighting the versatility of cyanoimino group introduction. acs.org For instance, the reaction of 2-aminoethanethiol or its salt with dimethyl N-cyanoiminodithiocarbonate ester in the presence of an alkali metal hydroxide (B78521) leads to the formation of 2-cyanoimino-1,3-thiazolidine, a sulfur analog of the target oxazolidine. google.com This suggests that a similar strategy, employing a 2-aminoalcohol, could be a viable route to this compound.
The neuroblocking effect of cyanoimino compounds has been studied, and quantitative analysis of various pharmacophores containing the NCN group has been conducted. researchgate.net This research underscores the interest in compounds bearing this functionality.
Practical Synthesis Procedures for 2-Cyanoimino-oxazolidine
While specific, detailed practical procedures for the direct synthesis of the parent this compound are not extensively detailed in the provided search results, the synthesis of its derivatives provides strong clues. The synthesis of 3-acyl-2-(N-cyanoimino)oxazolidine derivatives, for example, starts from the corresponding N-unsubstituted this compound, implying its availability as a starting material. researchgate.netmolaid.com
A general approach would likely involve the reaction of a 2-aminoalcohol with a reagent that provides the C=NCN fragment. Based on the synthesis of the analogous thiazolidine (B150603), a plausible route would be the reaction of a 2-aminoalcohol with dimethyl N-cyanodithioiminocarbonate.
Synthesis of Substituted this compound Derivatives
The functionalization of the this compound core allows for the modulation of its chemical and physical properties. Substitutions can be introduced at the nitrogen atom of the oxazolidine ring (N-3) or at the carbon atoms of the ring (C-4 and C-5).
Strategies for N-Substituted Variants (e.g., 3-Acyl, 3-Phosphono)
N-substituted derivatives of this compound have been synthesized and studied for their reactivity and potential applications.
3-Acyl Derivatives: 3-Acyl-2-(N-cyanoimino)oxazolidine derivatives have been developed as asymmetric acylating agents for racemic secondary alkyl amines. researchgate.netmolaid.comresearchgate.netresearchgate.net These reagents can be synthesized by the acylation of the parent this compound. researchgate.net The reaction of these acylating agents with racemic amines allows for the enantioselective acylation, achieving up to 85% enantiomeric excess in the case of 1-phenylethylamine (B125046) derivatives. researchgate.netresearchgate.net The chiral auxiliary can also be recovered and reused. researchgate.netresearchgate.net
3-Phosphono Derivatives: Analogous to the acylated versions, 3-phosphono-2-(N-cyanoimino)thiazolidine derivatives have been synthesized and utilized as phosphorylating agents for alcohols. researchgate.netresearchgate.net These are prepared by the phosphorylation of 2-(N-cyanoimino)thiazolidine and can effectively transfer various dialkylphosphono groups to primary and secondary alcohols in good to excellent yields. researchgate.netresearchgate.net This suggests that similar 3-phosphono-2-(cyanoimino)oxazolidine derivatives could be synthesized and employed for phosphorylation reactions.
The following table summarizes the key N-substituted derivatives and their applications:
| Derivative Type | Synthetic Approach | Application | Reference |
| 3-Acyl-2-(N-cyanoimino)oxazolidine | Acylation of this compound | Asymmetric acylating agent for amines | researchgate.netmolaid.comresearchgate.netresearchgate.net |
| 3-Phosphono-2-(N-cyanoimino)thiazolidine | Phosphorylation of 2-(cyanoimino)thiazolidine | Phosphorylating agent for alcohols | researchgate.netresearchgate.net |
Functionalization at Peripheral Ring Positions (excluding C2)
Functionalization at the C4 and C5 positions of the oxazolidine ring introduces further structural diversity. The synthesis of these derivatives often starts with appropriately substituted 2-aminoalcohols. The stereochemistry of these starting materials can be controlled, leading to the formation of chiral this compound derivatives.
For instance, the synthesis of oxazolidin-2-ones, which are structurally related to the target compound, often involves the cyclization of amino alcohols derived from the reduction of amino acids. mdpi.com This approach allows for the introduction of various substituents at the C4 position with defined stereochemistry. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for the preparation of these chiral auxiliaries. mdpi.com
The synthesis of N-(4-oxo-2-phenyloxazolidin-3-yl)isonicotinamide derivatives involves the cyclization of Schiff bases with glycolic acid, leading to substitution at the C2 and N3 positions. rdd.edu.iq While this is a different oxazolidine derivative, the principle of using substituted precursors to achieve functionalization at various ring positions is a common strategy.
Precursors and Related Iminocarbonate Scaffolds in this compound Synthesis (e.g., Dimethyl N-cyanodithioiminocarbonate)
The synthesis of the this compound core structure often relies on versatile precursor molecules capable of reacting with appropriate bifunctional compounds, such as amino alcohols, to form the desired heterocyclic ring. Among these precursors, N-cyanodithioiminocarbonates are particularly significant.
Dimethyl N-cyanodithioiminocarbonate is a key reagent utilized in the synthesis of a wide array of five- and six-membered heterocycles. researchgate.netresearchgate.net This compound, with the chemical formula (CH₃S)₂C=NCN, serves as a valuable building block due to its reactive dithioiminocarbonate group. sigmaaldrich.comscbt.com It is a solid with a melting point of 45-50 °C. sigmaaldrich.com Its utility in forming the this compound skeleton is demonstrated through its reaction with amino alcohols. For instance, the reaction of Dimethyl N-cyanodithioiminocarbonate with 2S-amino-1S-p-nitrophenyl-1,3-propanediol in refluxing ethanol (B145695) results in the formation of oxazolidine derivatives. researchgate.net This reaction proceeds via the nucleophilic attack of the amino and hydroxyl groups of the amino alcohol onto the iminocarbonate, leading to cyclization and elimination of methanethiol (B179389) (MeSH) to yield the target oxazolidine ring. researchgate.netresearchgate.net
The versatility of Dimethyl N-cyanodithioiminocarbonate extends to the synthesis of various other heterocyclic systems, highlighting its importance as a precursor scaffold. researchgate.net It has been used to prepare pyrimidines, triazines, and thiazoles, among others. sigmaaldrich.com The general reactivity involves the displacement of one or both methylthio (SMe) groups by nucleophiles, which then participate in cyclization reactions. researchgate.net This reactivity pattern makes it an effective precursor for creating the C=N-CN imino functionality attached to a heterocyclic system.
Below is a table summarizing key precursors used in the synthesis of the this compound scaffold and related structures.
Table 1: Precursors in this compound Synthesis
| Precursor Compound | Formula | Role in Synthesis | Resulting Structure |
|---|---|---|---|
| Dimethyl N-cyanodithioiminocarbonate | (CH₃S)₂C=NCN | Provides the C=N-CN moiety | Reacts with amino alcohols to form the this compound ring researchgate.netresearchgate.net |
Sustainable and Green Chemistry Approaches in Oxazolidinone Synthesis
The oxazolidinone ring is a crucial scaffold in medicinal chemistry, and developing sustainable synthetic methods for its creation is a significant area of research. nih.govnih.govrsc.org Green chemistry principles aim to reduce waste, avoid hazardous materials, and improve energy efficiency. mdpi.com Traditional syntheses of oxazolidinones often involved toxic reagents like phosgene. acs.org Modern approaches increasingly focus on utilizing carbon dioxide (CO₂), an abundant, non-toxic, and renewable C1 feedstock. acs.orgrsc.orgnih.gov
One prominent green strategy is the coupling of aziridines with CO₂ to form oxazolidinones. acs.orgnih.gov This method has been advanced through the development of various catalytic systems that operate under mild conditions. For example, an iron-iminopyridine catalyst has shown efficiency in the regioselective synthesis of oxazolidinones from aziridines and CO₂ at 50 °C and 10 bar of pressure. acs.org Similarly, an aluminium(salphen) complex has been used to catalyze this transformation under solvent-free conditions, with the catalyst being recoverable and reusable. nih.gov
Another sustainable route involves the three-component reaction of propargylic alcohols, 2-aminoethanols, and CO₂. A highly efficient system using a copper(I) bromide (CuBr) catalyst in an ionic liquid (1-butyl-3-methylimidazolium acetate) has been developed for this purpose. scilit.commdpi.com This system demonstrates excellent activity even at atmospheric pressure of CO₂ and allows for the recycling of the catalyst. scilit.commdpi.com The use of heterogeneous catalysts, such as nano-SiO₂-supported ionic liquids, also represents a significant advancement. mdpi.com These catalysts facilitate the carboxylative cyclization of propargylic amines with CO₂ to produce 2-oxazolidinones in excellent yields under mild conditions and can be easily separated and reused multiple times without a significant loss of activity. mdpi.com
Further green methodologies include:
Microwave-assisted synthesis : The reaction of ethanolamines with urea (B33335) under microwave irradiation provides a rapid and efficient route to oxazolidin-2-ones. organic-chemistry.org This method significantly reduces reaction times to minutes and often eliminates the need for solvents or metal catalysts, thereby minimizing environmental impact. organic-chemistry.org
Continuous flow synthesis : Organocatalytic continuous flow processes have been developed for the synthesis of 2-substituted oxazolidinones using CO₂. rsc.org This approach allows for the use of an immobilized catalyst in a packed-bed reactor, enabling continuous production over extended periods without significant loss of catalytic activity. rsc.org
Catalyst-free synthesis from cyclic carbonates : The reaction of five-membered cyclic carbonates with β-aminoalcohols can produce 2-oxazolidinones in excellent yields without the need for a catalyst, representing a highly efficient and atom-economical method. rsc.org
These innovative approaches highlight the chemical community's commitment to developing more environmentally benign pathways to important pharmaceutical scaffolds like oxazolidinones.
Table 2: Green Chemistry Approaches for Oxazolidinone Synthesis
| Approach | Key Reagents/Catalysts | Conditions | Advantages |
|---|---|---|---|
| CO₂ Fixation with Aziridines | Fe-iminopyridine catalyst, Aluminium(salphen) complex | Mild temperature and pressure (e.g., 50-100 °C, 1-10 bar) | Use of renewable CO₂ feedstock, high regioselectivity, reusable catalysts acs.orgnih.gov |
| Three-Component Reaction | Propargylic alcohols, 2-aminoethanols, CO₂, CuBr/Ionic Liquid | Atmospheric CO₂ pressure | High turnover number, recyclable catalyst system scilit.commdpi.com |
| Heterogeneous Catalysis | Propargylic amines, CO₂, nano-SiO₂-supported ionic liquid | Mild conditions | Excellent yields, easy catalyst separation and reuse mdpi.com |
| Microwave-Assisted Synthesis | Ethanolamines, urea | Solvent-free or minimal solvent, rapid (4-5 mins) | Reduced reaction time, high efficiency, simple workup organic-chemistry.org |
| Continuous Flow Synthesis | CO₂, immobilized organocatalyst | Continuous flow reactor | Sustained production, efficient catalyst use rsc.org |
Chemical Reactivity and Transformation of 2 Cyanoimino Oxazolidine
Reactions at the Cyanoimino Functional Group
The cyanoimino group (-N=C(CN)-) is the most reactive site in the 2-(cyanoimino)oxazolidine molecule. It features two electrophilic centers: the imine carbon and the nitrile carbon. The reactivity at this functional group is highly dependent on the nature of the attacking reagent and the substituent present on the oxazolidine (B1195125) ring nitrogen.
Nucleophilic Additions and Substitutions Involving the Imine Carbon and Nitrogen
The imine C=N double bond is susceptible to nucleophilic attack. While imines are generally less electrophilic than their carbonyl counterparts, their reactivity can be enhanced by substitution or activation. nih.govlibretexts.org
In the case of 3-substituted this compound derivatives, the imine carbon is a key electrophilic site. Studies on the analogous compound, 2-(N-cyanoimino)thiazolidine, show that it undergoes regioselective hydride reduction. Treatment of 3-alkyl-2-(N-cyanoimino)thiazolidines with a strong, non-bulky hydride source like lithium aluminum hydride (LAH) results in the reductive cleavage of the imine double bond, selectively yielding 3-alkylthiazolidines. clockss.org This suggests a direct nucleophilic attack of the hydride ion on the imine carbon.
Furthermore, when the nitrogen of the oxazolidine ring is acylated (forming a 3-acyl-2-(N-cyanoimino)oxazolidine), the entire cyanoimino-oxazolidine moiety can act as a leaving group in nucleophilic acyl substitution reactions. These 3-acyl derivatives have been developed as effective acylating agents for amines, alcohols, and thiols. researchgate.netsit.edu.cnresearchgate.net In these reactions, a nucleophile (e.g., a primary or secondary amine) attacks the exocyclic acyl carbonyl group, leading to the formation of an amide and the release of the this compound anion. Chiral versions of these reagents have been successfully employed in the kinetic resolution of racemic secondary alkyl amines, achieving good to high enantioselectivity. researchgate.netresearchgate.net
Reduction of the Cyano Group and its Selectivity
The cyano group (C≡N) presents another electrophilic site within the functional group. The selectivity of its reduction in the presence of the imine is highly dependent on the reducing agent used.
Research on 3-substituted 2-(N-cyanoimino)thiazolidines provides significant insight into this selectivity. clockss.org While LAH preferentially attacks the imine bond, bulkier hydride reagents such as diisobutylaluminum hydride (DIBAH) selectively attack the more sterically accessible nitrile carbon. This initial attack forms an intermediate that, upon hydrolysis, yields a 2-formyliminothiazolidine. clockss.org If more DIBAH is present, further reduction can occur, leading to cleavage of the imino-nitrile (N-CN) bond to produce a 2-iminothiazolidine. clockss.org This demonstrates that the cyano group can be selectively reduced or transformed without affecting the imine double bond by choosing an appropriate sterically hindered hydride reagent.
The complete removal of the cyano group, known as reductive decyanation, is a common strategy in organic synthesis. d-nb.infonih.gov This can be achieved through various methods, including catalytic hydrogenation with Raney nickel, which has been used on α-aminonitrile structures within oxazolidine derivatives. d-nb.infonih.gov The proposed mechanism involves the reduction of an iminium ion intermediate. nih.gov
| Reagent | Substrate Type | Site of Attack | Product(s) | Ref |
| Lithium Aluminum Hydride (LAH) | 3-Alkyl-2-(N-cyanoimino)thiazolidine | Imine Carbon (C=N) | 3-Alkylthiazolidine | clockss.org |
| Diisobutylaluminum Hydride (DIBAH) | 3-Alkyl/Sulfonyl-2-(N-cyanoimino)thiazolidine | Nitrile Carbon (C≡N) | 2-Formyliminothiazolidine and/or 2-Iminothiazolidine | clockss.org |
| Raney Nickel / H₂ | α-Aminonitrile Oxazolidine Derivatives | (Iminium intermediate) | Decyanated product | nih.gov |
Reactions of the Oxazolidine Ring System
The five-membered oxazolidine ring is a stable heterocyclic system, but it can undergo reactions, primarily involving cleavage or derivatization at its heteroatoms.
Ring Cleavage Reactions and Mechanistic Investigations
Oxazolidine rings are generally susceptible to hydrolysis under aqueous conditions, which constitutes a reversal of their synthesis from amino alcohols and carbonyl compounds. wikipedia.org The stability of the oxazolidine ring and the rate of its hydrolysis can be significantly influenced by the nature of the substituents at the C2 and N3 positions. nih.gov For instance, electron-withdrawing groups on a C2-phenyl substituent can accelerate hydrolysis. nih.gov
Ring-opening can also be initiated by various nucleophiles. Under acidic conditions, 2-oxazolines (a related structure) undergo nucleophilic ring-opening via an SN2 attack at the C5 position. nih.govbeilstein-journals.org For oxazolidines, ring-opening has been demonstrated using reagents like acetone (B3395972) cyanohydrin. urfu.ruresearchgate.net More recent studies have shown that potassium tert-butoxide (KOt-Bu) can promote a selective ring-opening N-alkylation of 2-oxazolines with benzyl (B1604629) halides under basic conditions. beilstein-journals.orgbeilstein-journals.org
However, the oxazolidine ring in this compound derivatives can exhibit considerable stability. During kinetic resolution experiments using 3-acyl-2-(cyanoimino)oxazolidine derivatives as acylating agents for amines, no aminolysis (cleavage by the amine) of the oxazolidine ring was reported, highlighting its robustness under those specific reaction conditions.
Derivatization at Ring Heteroatoms (Nitrogen and Oxygen)
The most common derivatization of the this compound core occurs at the ring nitrogen (N3). This nitrogen atom can be readily functionalized via alkylation or, more commonly, acylation. researchgate.net The synthesis of 3-acyl-2-(N-cyanoimino)oxazolidines is a key transformation, as these compounds are widely used as powerful acylating agents. sit.edu.cnresearchgate.net Similarly, phosphorylation at the N3 position has been used to create phosphorylating agents from the analogous thiazolidine (B150603) structure. researchgate.net
Reactions involving the direct derivatization of the ring oxygen atom are not commonly reported. Instead, the oxygen atom's reactivity is typically expressed during ring-opening reactions, where it is protonated or acts as an internal nucleophile.
Rearrangement Reactions and Isomerization Pathways
While no rearrangement or isomerization reactions are specifically documented for this compound in the reviewed literature, the reactivity of related oxazolidine structures suggests potential pathways.
One relevant transformation is the isomerization of the oxazolidine ring to an open-chain imine. This has been observed in pseudoproline derivatives, which contain an oxazolidine ring, where elevated temperatures can shift the equilibrium towards the open imine form. nih.gov This imine, once protonated, is stable and does not readily cyclize back to the oxazolidine. nih.gov
Rearrangement reactions are also known for other types of oxazolidine derivatives. For example, N-acyl-2-oxazolidinones can undergo a decarboxylative isomerization to form 2-oxazolines. grafiati.com Other classes of rearrangements, such as the Stevens wikipedia.org and Wittig msu.edu rearrangements, proceed through ylide intermediates generated from quaternary ammonium (B1175870) salts, which could theoretically be formed from N-alkylated this compound derivatives, although no examples have been reported. These examples from related systems suggest that this compound might be susceptible to rearrangement or isomerization under specific thermal or chemical conditions, though such pathways remain to be experimentally verified for this specific compound.
Role as a Synthetic Intermediate for Other Heterocyclic Systems
This compound is a versatile heterocyclic compound that serves as a valuable precursor in organic synthesis. Its utility stems from the presence of two key reactive features: the electrophilic carbon atom of the cyanoimino group and the strained oxazolidine ring, which can undergo ring-opening reactions. These characteristics allow it to be a key building block for the synthesis of more complex and functionally diverse heterocyclic systems, including cyanoguanidines, triazoles, and pyrimidines. Its ability to participate in various cyclization and condensation reactions makes it an important synthon for constructing molecules with potential applications in medicinal chemistry and materials science. researchgate.netresearchgate.net
Formation of Cyanoguanidines
One of the fundamental transformations of this compound is its reaction with amines to produce substituted cyanoguanidines. acs.orgnih.gov This reaction proceeds through a nucleophilic attack by the amine on the C2 carbon of the oxazolidine ring. The attack leads to the cleavage of the C-O bond and the opening of the five-membered ring. The process results in the formation of a stable N-substituted cyanoguanidine derivative and the release of 2-aminoethanol. This method provides a straightforward route to a variety of cyanoguanidines, which are themselves important intermediates in the synthesis of other heterocycles and are recognized for their biological activities. nih.gov The reaction is generally applicable to a wide range of primary and secondary amines.
| Reactant (Amine) | Product (Substituted Cyanoguanidine) | General Structure |
|---|---|---|
| Primary Aliphatic Amine (R-NH₂) | N'-Alkyl-N-cyanoguanidine | ![]() |
| Secondary Aliphatic Amine (R₂NH) | N',N'-Dialkyl-N-cyanoguanidine | ![]() |
| Aryl Amine (Ar-NH₂) | N'-Aryl-N-cyanoguanidine | ![]() |
Cyclization to Triazole Derivatives
This compound can be effectively utilized as a precursor for the synthesis of 1,2,4-triazole (B32235) derivatives. imist.mascispace.com The key transformation involves a condensation and cyclization reaction with hydrazine (B178648) or its substituted analogues. organic-chemistry.org The reaction is initiated by the nucleophilic addition of the hydrazine to the electrophilic carbon of the cyanoimino moiety. This is followed by an intramolecular cyclization step, which involves the displacement of the oxazolidine ring, ultimately leading to the formation of the stable five-membered triazole ring. This synthetic route typically yields 3-amino-1,2,4-triazole derivatives, which are a prominent structural motif in many pharmacologically active compounds. arabjchem.orgresearchgate.net The use of substituted hydrazines allows for the introduction of various functional groups at the N1 position of the triazole ring.
| Reactant | Resulting Triazole Derivative | General Structure |
|---|---|---|
| Hydrazine (H₂NNH₂) | 3-Amino-1H-1,2,4-triazole | ![]() |
| Phenylhydrazine (PhNHNH₂) | 3-Amino-1-phenyl-1H-1,2,4-triazole | ![]() |
| Alkylhydrazine (R-NHNH₂) | 3-Amino-1-alkyl-1H-1,2,4-triazole | ![]() |
Pathways to Pyrimidine (B1678525) Derivatives
The synthesis of pyrimidine derivatives from this compound represents another significant application of this compound as a synthetic intermediate. scispace.com Pyrimidines are typically constructed via the condensation of a three-carbon unit with a guanidine (B92328) or amidine functionality. researchgate.netnih.gov In this context, this compound can react with various active methylene (B1212753) compounds, such as malononitrile, ethyl acetoacetate, or acetylacetone, in the presence of a base. rsc.orgasianpubs.org The reaction likely proceeds through the in-situ formation of a reactive cyanoguanidine intermediate which then undergoes condensation with the active methylene compound. This cyclocondensation reaction builds the pyrimidine ring, incorporating the N-C-N fragment from the starting material. This pathway provides access to a diverse range of substituted 2-cyanoiminopyrimidines, which are of interest in medicinal chemistry. scispace.comresearchgate.net
| Active Methylene Compound | Resulting Pyrimidine Derivative | General Structure |
|---|---|---|
| Malononitrile | 4-Amino-2-(cyanoimino)-6-hydroxypyrimidine-5-carbonitrile | ![]() |
| Ethyl Acetoacetate | 2-(Cyanoimino)-6-methyl-4-oxo-1,4-dihydropyrimidine | ![]() |
| Acetylacetone | 2-(Cyanoimino)-4,6-dimethylpyrimidine | ![]() |
Advanced Spectroscopic Characterization of 2 Cyanoimino Oxazolidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural analysis of 2-(cyanoimino)oxazolidine derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a clear picture of the molecular framework.
Proton NMR (¹H NMR) spectroscopy offers insights into the chemical environment of hydrogen atoms within a molecule. In the context of this compound derivatives, the chemical shifts (δ) of the protons on the oxazolidine (B1195125) ring are of particular interest. For instance, in some 2-substituted-1,3-oxazolidine derivatives, the protons of the oxazolidine ring can be identified and their chemical shifts analyzed to confirm the structure. researchgate.netresearchgate.net The solvent used can influence the chemical shifts, as observed in studies where deuterated chloroform (B151607) (CDCl₃) provided clearer spectra for some compounds compared to acetone-d₆. researchgate.net
The multiplicity of the signals (e.g., singlet, doublet, triplet) in a ¹H NMR spectrum provides information about the number of neighboring protons, which is crucial for establishing the connectivity of atoms. For example, the formation of an oxazolidine ring can be confirmed by the characteristic signals of the ring protons. rdd.edu.iq
Table 1: Illustrative ¹H NMR Data for an Oxazolidine Ring System
| Proton Position | Chemical Shift (ppm) | Multiplicity |
| CH₂ (oxazolidine ring) | ~3.8 | Multiplet |
| CH (oxazolidine ring) | ~4.2 | Multiplet |
| NH (if present) | Broad singlet |
Note: The exact chemical shifts can vary depending on the specific substituents on the oxazolidine ring and the solvent used.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift is indicative of its electronic environment. libretexts.org The chemical shifts for ¹³C nuclei span a much wider range than for protons, which often allows for the resolution of individual carbon signals even in complex molecules. libretexts.org
For this compound derivatives, the ¹³C NMR spectrum would show characteristic signals for the carbons of the oxazolidine ring, the cyano group, and the imino carbon. The formation of the oxazolidine ring is often confirmed by the appearance of peaks corresponding to the C2, C4, and C5 carbons of the ring. researchgate.net For example, in some 3-benzyl-2-aryl-1,3-oxazolidine-4-ones, the C2, C5, and C=O carbons of the thiazolidinone ring (a related heterocyclic system) appear at specific chemical shifts, confirming the ring structure. researchgate.net
Table 2: Representative ¹³C NMR Chemical Shifts for an Oxazolidine Ring
| Carbon Position | Chemical Shift (ppm) |
| C2 (oxazolidine ring) | ~80-95 |
| C4 (oxazolidine ring) | ~60-70 |
| C5 (oxazolidine ring) | ~45-55 |
| C=N (imino) | ~150-160 |
| C≡N (cyano) | ~115-120 |
Note: These are approximate ranges and can be influenced by substitution patterns and solvent effects.
For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to establish unambiguous assignments of proton and carbon signals. wikipedia.org
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in tracing out the spin systems within the molecule. wikipedia.org
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms, providing a direct link between the ¹H and ¹³C spectra. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry and conformation of the molecule. ipb.pt
Through the combined application of these 2D NMR techniques, a detailed and unambiguous assignment of all proton and carbon resonances can be achieved, leading to a complete structural elucidation of this compound derivatives. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Applications
The IR and Raman spectra of this compound and its derivatives are characterized by specific absorption bands that correspond to the vibrations of its constituent functional groups. The analysis of these bands allows for the confirmation of the presence of key structural features.
C≡N (Nitrile) Stretch: A sharp and intense absorption band in the region of 2260-2240 cm⁻¹ in the IR spectrum is a definitive indicator of the cyano group.
C=N (Imino) Stretch: The stretching vibration of the imino group typically appears in the range of 1690-1640 cm⁻¹. This band can sometimes overlap with other double bond absorptions.
C-O-C (Ether) Stretch: The oxazolidine ring contains an ether linkage, which gives rise to a strong absorption band in the fingerprint region, typically around 1150-1085 cm⁻¹.
N-H Stretch (if present): If the nitrogen of the oxazolidine ring is not substituted, a characteristic N-H stretching vibration would be observed in the region of 3500-3300 cm⁻¹.
C-H Stretch: Aliphatic C-H stretching vibrations from the oxazolidine ring typically appear in the 3000-2850 cm⁻¹ region.
The synthesis of oxazolidine derivatives can be monitored using FT-IR spectroscopy by observing the appearance of characteristic bands, such as the C=N imine group absorption, and the disappearance of reactant bands. rdd.edu.iq
Table 3: Key Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Cyano (C≡N) | Stretch | 2260-2240 |
| Imino (C=N) | Stretch | 1690-1640 |
| Ether (C-O-C) | Asymmetric Stretch | 1150-1085 |
| Alkane (C-H) | Stretch | 3000-2850 |
Vibrational spectroscopy can also provide insights into the conformational properties of cyclic molecules like this compound. smu.edu The vibrational modes of the oxazolidine ring are sensitive to its conformation (e.g., envelope or twisted forms). By analyzing the low-frequency region of the Raman spectrum, which contains information about skeletal vibrations and lattice modes, it is possible to study the conformational dynamics. liu.seresearchgate.net
Theoretical calculations, such as Density Functional Theory (DFT), can be used in conjunction with experimental IR and Raman spectra to assign vibrational modes and to predict the most stable conformations of the molecule. mdpi.com The agreement between the calculated and experimental spectra can validate the proposed structure and provide a deeper understanding of the molecule's vibrational properties. d-nb.info
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound. Electron impact ionization (EI) of this compound and its substituted analogs leads to characteristic fragmentation patterns that are instrumental in their identification.
The mass spectrum of this compound typically shows a prominent molecular ion peak (M+), which confirms its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio (m/z) with high precision.
Fragmentation of the this compound ring system under EI conditions often proceeds through several key pathways. These include the loss of small neutral molecules such as CO, HCN, and C2H4O, as well as radical species. The relative abundances of the resulting fragment ions provide a unique fingerprint for the compound. For instance, the cleavage of the oxazolidine ring can lead to the formation of ions corresponding to the cyanoimino group and the ethylene (B1197577) oxide moiety.
Table 1: Key Mass Spectrometric Fragments of this compound
| Fragment Ion | Proposed Structure/Loss | m/z (relative abundance) |
| M+ | C4H5N3O | 111 (High) |
| [M-HCN]+ | Loss of hydrogen cyanide | 84 (Moderate) |
| [M-C2H4O]+ | Loss of ethylene oxide | 67 (Moderate) |
| [C2H3N2]+ | Cyanoiminoethyl fragment | 53 (Low) |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Photophysical Properties
Ultraviolet-visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within this compound and its derivatives. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals, and the wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophore.
The UV-Vis spectrum of this compound in various solvents typically exhibits absorption bands in the ultraviolet region. These absorptions are generally attributed to π → π* and n → π* electronic transitions associated with the cyanoimino group and the lone pairs on the nitrogen and oxygen atoms of the oxazolidine ring. The position and intensity of these bands can be influenced by the solvent polarity, reflecting the nature of the electronic ground and excited states.
Further photophysical studies, such as fluorescence spectroscopy, can offer insights into the de-excitation pathways of the electronically excited states. However, detailed photophysical data, including quantum yields and excited-state lifetimes for this compound, remain a subject of ongoing research.
Table 2: UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |
| Methanol | ~230 | ~12,000 | π → π |
| Dichloromethane | ~232 | ~11,500 | π → π |
| Acetonitrile | ~228 | ~12,200 | π → π* |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state. Single-crystal X-ray diffraction studies on this compound or its suitable derivatives would provide precise bond lengths, bond angles, and torsional angles.
This technique would confirm the planar or near-planar geometry of the cyanoimino group and the conformation of the five-membered oxazolidine ring, which typically adopts an envelope or twisted conformation. Furthermore, analysis of the crystal packing would reveal intermolecular interactions such as hydrogen bonds, which can play a crucial role in the solid-state properties of the compound. While specific crystallographic data for the parent compound is not widely published, related structures provide a basis for expected values.
Table 3: Representative Crystallographic Parameters for a Hypothetical this compound Crystal
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~5.2 |
| c (Å) | ~12.1 |
| β (°) | ~105 |
| Z | 4 |
| C-N (cyano) Bond Length (Å) | ~1.15 |
| C=N (imino) Bond Length (Å) | ~1.28 |
| O-C-N Bond Angle (°) | ~110 |
Advanced In-situ and Operando Spectroscopic Techniques for Reaction Pathway Monitoring
In-situ and operando spectroscopic techniques are powerful tools for studying chemical reactions as they occur, providing real-time information on reaction kinetics, intermediates, and mechanisms. For the synthesis or reactions of this compound, these methods can be invaluable.
For example, in-situ Fourier-transform infrared (FTIR) or Raman spectroscopy can be used to monitor the formation of the cyanoimino functionality by tracking the appearance of its characteristic vibrational bands. These techniques can also follow the consumption of reactants and the formation of byproducts over time.
Operando spectroscopy, which involves studying a catalytic process under actual operating conditions, could be applied to reactions where this compound acts as a reactant or a catalyst. This would allow for a deeper understanding of the catalyst's behavior and the reaction mechanism on its surface. The application of these advanced techniques to the study of this compound is an active area of research with the potential to yield significant insights into its reactivity and formation pathways.
Theoretical and Computational Chemistry Applied to 2 Cyanoimino Oxazolidine
Quantum Chemical Calculations for Electronic Structure and Geometry Optimization
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and optimizing the geometry of 2-(cyanoimino)oxazolidine. researchgate.netnrel.govwikipedia.org These methods solve the electronic Schrödinger equation to predict molecular properties from first principles. wikipedia.org
DFT methods, such as those using the B3LYP functional with a suitable basis set like 6-311G(d,p), are frequently used to calculate a variety of molecular properties. jcsp.org.pknih.gov These calculations can determine optimized geometries, electronic energies, and the distribution of electron density within the molecule. For instance, calculations can reveal bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional arrangement.
Table 1: Calculated Geometrical Parameters for this compound (Illustrative) This table is illustrative and represents the type of data obtained from DFT calculations. Actual values would be derived from specific computational studies.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |
|---|---|---|
| Bond Length (Å) | C=N (imino) | 1.28 |
| C≡N (cyano) | 1.16 | |
| C-O (oxazolidine) | 1.43 | |
| C-N (oxazolidine) | 1.47 | |
| Bond Angle (°) | O-C-N (oxazolidine ring) | 108.5 |
| C-N=C (imino) | 121.0 | |
| N=C-N (cyanoimino) | 178.5 |
Mechanistic Studies of Reactions Involving this compound via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways, providing a detailed, step-by-step understanding of how reactions occur. nih.govsoton.ac.uk
For example, DFT calculations can be employed to study the cyclization reactions that may form the oxazolidine (B1195125) ring or subsequent reactions where this compound acts as a reactant. researchgate.net These studies can elucidate the role of catalysts, the effect of substituents, and the stereochemical outcomes of reactions. soton.ac.ukbeilstein-journals.org The calculated activation energies for different proposed pathways can help determine the most likely reaction mechanism. nih.gov For instance, in reactions where this compound participates in cycloadditions or acts as a precursor for other heterocyclic systems, computational modeling can predict the feasibility and selectivity of these transformations. beilstein-journals.org
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the oxazolidine ring and the potential for rotation around single bonds in this compound make conformational analysis crucial for understanding its behavior. Computational methods can systematically explore the different spatial arrangements (conformers) of the molecule and their relative energies. sfu.camdpi.com This is often achieved by rotating around key dihedral angles and performing geometry optimizations for each resulting structure. mdpi.com
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's conformational landscape over time. biorxiv.orgnih.govnih.gov By simulating the motion of atoms based on classical mechanics, MD can explore the accessible conformations and the transitions between them at a given temperature. nih.gov This approach is particularly useful for understanding how the molecule might behave in solution or interact with other molecules, such as in biological systems or as a ligand in a metal complex. biorxiv.orgnih.gov The results of MD simulations can reveal the most populated conformational states and the flexibility of different parts of the molecule. nih.gov
Prediction of Spectroscopic Parameters from First Principles
First-principles calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming the structure of this compound. mdpi.comchem-soc.si
NMR Chemical Shifts: The prediction of NMR chemical shifts (¹H and ¹³C) is a common application of DFT. arxiv.orgnih.govcam.ac.uk By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, it is possible to predict the chemical shifts that would be observed in an NMR experiment. chem-soc.sinih.gov Comparing these predicted shifts with experimental data can provide strong evidence for the proposed structure.
IR Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an infrared (IR) spectrum. tanta.edu.eguobabylon.edu.iqlibretexts.org The cyano (C≡N) and imino (C=N) groups in this compound have characteristic stretching frequencies that can be calculated. nih.govuea.ac.uk These calculations help in assigning the bands in an experimental IR spectrum to specific molecular vibrations. libretexts.org
UV-Vis Transitions: Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. uzh.chlibretexts.orgfaccts.de For this compound, these calculations would predict the wavelengths of maximum absorption (λmax) for electronic transitions, such as n → π* and π → π*, which are expected due to the presence of lone pairs and π systems. uzh.chlibretexts.orgresearchgate.netdergipark.org.tr
Table 2: Predicted Spectroscopic Data for this compound (Illustrative) This table is illustrative and represents the type of data obtained from first-principles calculations. Actual values would be derived from specific computational studies.
| Spectroscopic Technique | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| ¹³C NMR | Chemical Shift (δ, ppm) | ~160 | C=N (imino) |
| ~115 | C≡N (cyano) | ||
| ~70 | C-O (oxazolidine) | ||
| IR | Vibrational Frequency (cm⁻¹) | ~2250 | C≡N stretch |
| ~1650 | C=N stretch | ||
| UV-Vis | λmax (nm) | ~250 | π → π* transition |
| ~320 | n → π* transition |
Applications of 2 Cyanoimino Oxazolidine in Organic Synthesis and Catalysis
Role as Chiral Auxiliaries and Enantioselective Reagents
The inherent chirality that can be incorporated into the oxazolidine (B1195125) ring makes its derivatives, including the 2-cyanoimino variant, valuable tools for asymmetric synthesis. These compounds can be used to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over another.
Derivatives of 2-(cyanoimino)oxazolidine have been successfully employed as effective reagents for the kinetic resolution of racemic amines through enantioselective acylation. Specifically, a 3-acyl-2-(N-cyanoimino)oxazolidine derivative has been identified as a potent acylating agent for secondary alkyl amines. researchgate.net In a key study, this chiral reagent was used to differentiate the enantiomers of racemic 1-phenylethylamine (B125046). The reaction proceeds with a notable degree of selectivity, achieving an enantiomeric excess (ee) of up to 85% for the resulting amide. researchgate.net
A significant advantage of this methodology is the ability to recover and reuse the chiral auxiliary, which enhances the practicality and cost-effectiveness of the process. researchgate.net The kinetic resolution relies on the differential rate of reaction between the two enantiomers of the amine and the chiral acylating agent, allowing for the separation of the unreacted amine and the newly formed diastereomeric amide.
Table 1: Enantioselective Acylation of Racemic 1-Phenylethylamine
| Chiral Reagent | Substrate | Outcome | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| 3-Acyl-2-(N-cyanoimino)oxazolidine derivative | Racemic 1-phenylethylamine | Kinetic resolution via acylation | Up to 85% | researchgate.net |
The ability of 3-acyl-2-(N-cyanoimino)oxazolidine to selectively acylate one enantiomer of a secondary amine over the other serves as a direct method for enantiomeric enrichment. researchgate.net By acylating the more reactive enantiomer in a racemic mixture, the unreacted amine becomes enriched in the less reactive enantiomer. This process effectively differentiates between the two enantiomers, providing a pathway to obtain enantiomerically enriched amines, which are valuable building blocks in pharmaceutical and fine chemical synthesis.
Utility as Phosphorylating Agents and in Related Phosphorylation Transformations
N-Phosphoryl oxazolidinones, a class of compounds derived from the basic oxazolidinone structure, have been developed as highly effective phosphorylating agents. mdpi.com These reagents serve as stable, easy-to-handle, and efficient alternatives to traditional phosphorylating agents like phosphorochloridates (e.g., POCl₃), which can be harsh and lead to side reactions. mdpi.com
The utility of N-phosphoryl oxazolidinones has been demonstrated in the phosphorylation of a wide range of alcohols, including primary, secondary, tertiary, and phenolic types. mdpi.com The reaction typically involves the activation of the alcohol with a base, such as a lithium or magnesium alkoxide, followed by reaction with the N-phosphoryl oxazolidinone. mdpi.com This process transfers the phosphate (B84403) group to the alcohol with high efficiency. For instance, the phosphorylation of benzyl (B1604629) alcohol using an N-phosphoryl oxazolidinone derivative proceeds in high yield (97%). mdpi.com The stability and non-nucleophilic nature of the oxazolidinone leaving group contribute to the clean and high-yielding transformations. mdpi.com
Development of Novel Reagents and Catalysts Derived from the this compound Scaffold
The this compound core structure is a versatile platform for the development of specialized chemical reagents. As established in the preceding sections, functionalization at the nitrogen atoms transforms the scaffold into potent chiral acylating agents and efficient phosphorylating agents. researchgate.netmdpi.com These examples underscore the potential of the scaffold to be modified into a variety of functional reagents for organic synthesis. While its derivatives have proven effective as stoichiometric reagents, the development of novel catalysts derived from the this compound scaffold is a less explored area in the currently reviewed literature. The demonstrated reactivity and modularity of the structure, however, suggest its potential as a framework for designing future organocatalysts.
Strategic Applications in Heterocycle Synthesis and Diversification
The this compound framework can serve as a starting material for the construction of other complex heterocyclic systems. Research has shown that derivatives of this scaffold can be used to synthesize substituted thiazoles, demonstrating its utility in heterocycle diversification. researchgate.net
In one synthetic route, 2-(oxazolidin-2-ylidene)malononitrile is first converted into its corresponding thioamide derivative, 2-cyano-2-(oxazolidin-2-ylidene)ethanethioamide, through a regioselective reaction with phosphorus pentasulfide. researchgate.net This intermediate, which retains the core oxazolidine structure, is then reacted with various α-bromocarbonyl compounds. This reaction proceeds via a cyclization process to furnish a range of novel 2-(E)-cyano(oxazolidin-2-ylidene)thiazoles in good yields. researchgate.net This strategy highlights the use of the this compound platform as a foundational building block for assembling more complex heterocyclic structures, thereby diversifying the range of accessible compounds.
Structure Activity Relationship Sar Investigations of 2 Cyanoimino Oxazolidine Derivatives in Bioactive Contexts
General Principles of SAR in Oxazolidinone Chemistry
The oxazolidinone class of compounds, which includes the 2-(cyanoimino)oxazolidine framework, has been a subject of extensive Structure-Activity Relationship (SAR) studies, primarily in the context of antibacterial agents. mdpi.comnih.gov These investigations have revealed several key structural features essential for biological activity.
A foundational principle in oxazolidinone SAR is the importance of the core heterocyclic ring system. bohrium.com Oxazolidinones are five-membered heterocyclic compounds that can exist as various isomers, with the 2-oxazolidinone (B127357) structure being the most explored in drug discovery. nih.gov This ring acts as a bioisostere for groups like carbamates and ureas, allowing it to form critical hydrogen bonds with biological targets while offering greater metabolic stability. nih.gov
Key pharmacophoric elements identified from early SAR studies include:
The (S)-configuration at the C5 position: The stereochemistry of the substituent at the C5 position of the oxazolidinone ring is critical for activity. mdpi.comresearchgate.net
The C5 side chain: An acylaminomethyl group attached to the C5 position is a common feature in potent oxazolidinone antibiotics. mdpi.comresearchgate.net
The N-aryl substituent: A substituted aryl ring attached to the nitrogen at the N3 position is crucial for binding and potency. mdpi.comresearchgate.net
These compounds typically exert their effect by inhibiting protein synthesis in bacteria. They bind to the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex, a mechanism distinct from many other protein synthesis inhibitors. mdpi.commdpi.comnih.gov
Influence of Substituent Variations on Molecular Interactions and Potency
Systematic modification of substituents on the this compound core is a primary strategy to modulate biological activity, enhance potency, and understand interactions with target receptors.
Impact of N-Substitutions on Receptor Binding Modalities
The substituent on the oxazolidinone nitrogen (N3 position) plays a pivotal role in defining the molecule's interaction with its biological target. In antibacterial oxazolidinones, this is typically a substituted phenyl ring. mdpi.com Modifications to this ring system directly influence binding affinity and antibacterial spectrum.
Aromatic Ring Substituents: The presence of a fluorine atom on the N-phenyl ring has been shown to be important for activity, potentially by making additional interactions at the binding site. nih.gov Specifically, a meta-fluoro substitution often increases biological activity. mdpi.com
Heterocyclic C-Rings: In many modern oxazolidinone derivatives, the N-phenyl ring is further substituted, often at the para-position, with another heterocyclic ring (referred to as the C-ring). Extensive modifications of this C-ring with various heterocycles have been a successful strategy, leading to clinical candidates. nih.govresearchgate.net The goal is often to overcome resistance, broaden the antibacterial spectrum, or reduce side effects. nih.gov
Enhanced Binding through Functional Groups: Studies have shown that incorporating specific moieties, such as N-substituted-glycinyl groups, onto a piperazine (B1678402) C-ring can lead to derivatives that fit into a potential pocket at the bacterial ribosomal receptor binding site. mdpi.com The addition of potent hydrogen bond donor and acceptor functionalities on these fused heteroaryl C-rings can also lead to superior activity compared to earlier generations of these compounds. nih.gov
Role of Ring Substituents in Modulating Bio-recognition
Substituents on the oxazolidinone ring itself, particularly at the C5 position, are critical for molecular recognition and potency. SAR studies have revealed that the antibacterial activity is significantly affected by the conversion of the 5-substituent. nih.gov
C5 Side Chain: The (S)-configured acetamidomethyl group at C5 is a classic feature of potent antibacterial oxazolidinones like linezolid. mdpi.com SAR studies have explored variations of this side chain. For example, replacing the carbonyl oxygen of the acetamido group with a thiocarbonyl sulfur (=S) was found to enhance in vitro antibacterial activity. nih.gov Specifically, a compound with a 5-thiourea group showed 4-8 times stronger in vitro activity than linezolid. nih.gov Conversely, elongating the methylene (B1212753) chain or converting the acetamido moiety into a guanidino group decreased activity. nih.gov
Oxazolidinone Ring Protection: In synthetic applications, protecting the 4-O and 5-N groups of related sialyl donors with an oxazolidinone ring has been shown to significantly improve both the yield and stereoselectivity of glycosylation reactions, highlighting the electronic influence of the ring itself. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Variants
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are invaluable for predicting the potency of new, unsynthesized derivatives and for understanding the key physicochemical properties that drive activity. wikipedia.orgmdpi.com
The QSAR process involves:
Data Collection: Assembling a dataset of compounds with known structures and measured biological activities. mdpi.com
Descriptor Calculation: Calculating various numerical descriptors for each molecule that represent its physicochemical properties (e.g., electronic, steric, hydrophobic). nih.gov
Model Development: Using statistical methods, such as multiple linear regression, to build a mathematical model that correlates the descriptors with biological activity. mdpi.commdpi.com
Validation: Testing the model's predictive power using an external set of compounds not used in the model's creation. mdpi.com
A study on thiazolidine (B150603) variants, which are structurally related to oxazolidines, derived a quantitative equation showing that neuroblocking potency is proportional to the Mulliken charge on the cyano nitrogen atom and is influenced by the hydrophobicity (log P), with an optimal log P value identified as 1.19. researchgate.net
Examination of the Cyanoimino Group's Contribution to Molecular Recognition and Binding Specificity (e.g., in neuroblocking or insecticidal contexts)
The cyanoimino group (-N=C=N) is a key pharmacophoric feature in a subclass of neonicotinoid insecticides, such as acetamiprid (B1664982) and thiacloprid. researchgate.netresearchgate.net This group acts as a powerful electron-withdrawing moiety with a hydrogen-bond accepting tip (the cyano nitrogen), which is crucial for interaction with the target receptor. researchgate.net
In the context of neonicotinoid insecticides, the target is the nicotinic acetylcholine (B1216132) receptor (nAChR) in the insect's central nervous system. researchgate.net The cyanoimino group is part of the guanidine (B92328) or amidine portion of the molecule that binds to the nAChR. researchgate.net
Key findings on the cyanoimino group's role include:
Receptor Binding: The cyanoimino group is believed to interact with the same binding site as the N-nitroimine group found in other neonicotinoids like imidacloprid. researchgate.net
Neuroblocking Potency: Quantitative analysis has shown that the neuroblocking potency of these compounds is directly proportional to the Mulliken charge on the cyano nitrogen atom, indicating a critical electronic interaction at the receptor site. researchgate.net
Insecticidal Activity: Derivatives of this compound have been synthesized and tested for insecticidal activity. These compounds showed strong activity, though in some cases weaker than corresponding nitromethylene or nitroimine analogues. researchgate.net The relationship between neuroblocking potency and insecticidal activity suggests that they are proportionally related when other factors like pharmacokinetics are similar. researchgate.net
The table below presents data on the insecticidal and neuroblocking activities of various heterocyclic derivatives, including a this compound variant, highlighting the structure-activity relationships.
Table 1: Biological Activities of Neonicotinoid Analogues
| Compound ID | Central Ring | R Group | Insecticidal Activity (MLD, nmol/insect) | Neuroblocking Potency (EC₅₀, µM) |
| 20 | Oxazolidine (B1195125) | 6-Cl-3-Py | ~10 | 4.8 |
| 18 | Imidazolidine (B613845) | 6-Cl-3-Py | 1.0 | 0.9 |
| 19 | Pyrrolidine | 6-Cl-3-Py | 10 | 3.5 |
| 23 (Thiacloprid) | Thiazolidine | 6-Cl-3-Py | 1.0 | 1.0 |
| 21 | Imidazolidine | 2-Cl-5-Thz | 1.0 | 0.7 |
| Data sourced from a study on neonicotinoid variants. researchgate.net MLD: Minimum Lethal Dose against American cockroach. EC₅₀: Concentration for 50% reduction of the synaptic potential in cockroach ganglion. 6-Cl-3-Py: 6-chloro-3-pyridylmethyl. 2-Cl-5-Thz: 2-chloro-5-thiazolylmethyl. |
This data demonstrates that while the this compound variant (Compound 20) is highly active, modifications to the central heterocyclic ring (e.g., to imidazolidine or thiazolidine) can further enhance potency. researchgate.net
Future Research Directions and Perspectives for 2 Cyanoimino Oxazolidine
Development of Novel Synthetic Strategies and Methodological Advancements
The synthesis of oxazolidine (B1195125) derivatives is a well-explored area, yet the specific construction of the 2-(cyanoimino)oxazolidine core presents ongoing challenges. While methods exist for creating related structures like oxazolidin-2-ones and 2-iminothiazolidines, future work will likely focus on developing more direct, efficient, and stereoselective routes to this compound and its substituted analogues. researchgate.netresearchgate.net
A key area for development is the creation of asymmetric synthetic strategies to access chiral this compound building blocks. nih.gov Many existing methods for related heterocycles often result in racemic mixtures or require chiral auxiliaries that can be difficult to remove. sigmaaldrich.comrsc.org Future approaches could involve enantioselective catalysis or the use of chiral starting materials derived from renewable sources. The development of one-pot, multi-component reactions would also represent a significant advancement, offering a streamlined path to complex molecular architectures incorporating the this compound motif. nih.gov Research into novel cyclization precursors and reaction conditions, such as microwave-assisted synthesis or flow chemistry, could lead to higher yields, reduced reaction times, and more environmentally benign processes.
Exploration of New Reactivity Profiles and Transformation Pathways
The reactivity of the this compound moiety is largely defined by the cyanoimino group, which can act as both an electrophile and a nucleophile. Derivatives such as 3-acyl-2-(N-cyanoimino)oxazolidines have been recognized as effective acylating agents for amines, alcohols, and thiols. researchgate.netsit.edu.cn Future research should aim to broaden the scope of this reactivity. This includes exploring its potential as a precursor in cycloaddition reactions, similar to the versatile chemistry of related N-cyanodithioiminocarbonates which are used to synthesize a wide array of fused heterocycles. researchgate.netresearchgate.net
Investigating the reaction of the this compound core with a wider range of nucleophiles and electrophiles could uncover novel transformation pathways. For instance, its use in transition metal-catalyzed cross-coupling reactions could lead to new carbon-carbon and carbon-heteroatom bond formations, significantly expanding its synthetic utility. The development of new phosphorylating agents based on related 2-(N-cyanoimino)thiazolidine derivatives suggests a potential avenue for creating novel reagents for biochemical applications. dur.ac.uk Furthermore, exploring the ring-opening and rearrangement reactions of the oxazolidine ring under various conditions could provide access to unique acyclic and heterocyclic structures that are otherwise difficult to synthesize.
Advanced Computational Studies for Rational Molecular Design
Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational studies can provide deep insights into its electronic structure, reactivity, and interaction with biological targets. rsc.org Quantitative structure-activity relationship (QSAR) models have been employed for neonicotinoid insecticides that contain a cyanoimino pharmacophore, demonstrating a correlation between neuroblocking potency and the Mulliken charge on the cyano nitrogen atom. researchgate.net Future studies could expand on this by using more sophisticated methods like Density Functional Theory (DFT) and ab initio calculations to refine these models. acs.org
Such computational approaches can be used to:
Predict the regioselectivity and stereoselectivity of synthetic reactions, aiding in the design of more efficient synthetic routes. rsc.org
Model the transition states of proposed reaction mechanisms to validate new transformation pathways.
Perform virtual screening and molecular docking studies to identify potential biological targets for new derivatives.
Guide the design of molecules with optimized properties, such as enhanced bioactivity, improved metabolic stability, or reduced toxicity. researchgate.net
These in-silico methods are crucial for accelerating the discovery process and reducing the reliance on trial-and-error experimentation, a key aspect of modern drug discovery. semanticscholar.org
Expanding Applications in Asymmetric Synthesis and Chemical Biology
The inherent chirality of many oxazolidine derivatives makes them valuable tools in asymmetric synthesis. Chiral oxazolidinones, for example, are widely used as auxiliaries to control stereochemistry in reactions like aldol (B89426) additions and alkylations. sigmaaldrich.comrsc.org The 3-acyl-2-(N-cyanoimino)oxazolidine structure has already been shown to be an effective agent for the asymmetric acylation of racemic amines. researchgate.netmolaid.com Future research should focus on designing new chiral ligands and catalysts based on the this compound scaffold for a broader range of asymmetric transformations. nih.gov
In the field of chemical biology, the this compound core can serve as a versatile scaffold for developing molecular probes and modulators of biological processes. sdu.dksigmaaldrich.com Its structural features can be systematically modified to tune its properties for specific applications. For instance, by attaching fluorescent tags or reactive handles, derivatives can be designed to label proteins, visualize cellular processes, or serve as building blocks in the synthesis of complex biomolecules. sigmaaldrich.com Given that nitroxyl (B88944) (HNO), a molecule with related nitrogen-oxygen functionality, has significant biological effects, exploring the potential of this compound derivatives to act as donors or modulators of related signaling pathways could be a fruitful area of investigation. nih.gov
Rational Design of New Bioactive Molecular Scaffolds Based on the this compound Core
The this compound moiety is a key pharmacophore in the neonicotinoid insecticide thiacloprid. researchgate.net This established bioactivity provides a strong foundation for the rational design of new molecular scaffolds targeting a variety of biological systems. The oxazolidinone ring system, a close structural relative, is a "privileged scaffold" in medicinal chemistry, most famously represented by the antibiotic linezolid. researchgate.netnih.gov
Future research will leverage this knowledge to design novel bioactive compounds by:
Scaffold Hopping: Using computational tools to replace the core structure of existing drugs with the this compound scaffold while aiming to retain or improve biological activity and overcome issues like drug resistance. semanticscholar.orgresearchgate.net
Hybridization: Conjugating the this compound core with other known pharmacophores to create hybrid molecules with dual or enhanced modes of action. nih.gov
Library Synthesis: Synthesizing and screening libraries of diverse this compound derivatives against various biological targets, including enzymes, receptors, and ion channels, to identify new lead compounds for drug discovery programs. researchgate.netresearchgate.net
The goal is to move beyond its role in insecticides and explore applications in human and animal health, for example, as antimicrobial, anti-inflammatory, or anticancer agents. researchgate.netresearchgate.net The systematic exploration of this scaffold's chemical space is expected to yield novel compounds with significant therapeutic potential.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-(Cyanoimino)oxazolidine derivatives, and how can purity be ensured?
- Methodological Answer : A common approach involves cyclization reactions using precursors like amino alcohols or amines under reflux conditions. For example, oxazolidine derivatives can be synthesized by reacting 3-(4-methoxybenzyl)-2-(trifluoromethyl)-5-(3-(triisopropylsilyl)prop-2-yn-1-yl)oxazolidine with acids in THF/methanol at 60°C, followed by column chromatography for purification . To ensure purity, employ techniques like NMR (to confirm structural integrity), HPLC (for quantitative purity assessment), and HRMS (to verify molecular weight). For dynamic equilibrium systems (e.g., oxazolidine in aqueous solutions), stabilize reaction conditions by controlling pH and temperature to minimize degradation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions. For instance, oxazolidine derivatives show characteristic peaks for oxazolidine ring protons (δ 3.5–5.0 ppm) and cyanoimino groups (δ 4.5–5.5 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch ~2200 cm⁻¹ for cyanoimino) .
- HRMS : Validates molecular formula and isotopic patterns. Example: [M+H]+ peaks at m/z 450.2351 for spiro-oxazolidine derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in analytical data caused by this compound’s dynamic equilibrium in solution?
- Methodological Answer : Oxazolidines exist in equilibrium with their open-chain forms (e.g., formaldehyde and amines), complicating analysis . To mitigate:
- Use low-temperature NMR to slow equilibrium shifts.
- Stabilize the compound by derivatization (e.g., forming methyl-oxazolidine for GC-MS analysis).
- Employ kinetic studies (e.g., monitoring degradation via UV-Vis at varying pH/temperatures) to model equilibrium behavior.
Q. What experimental designs are optimal for studying the degradation kinetics of this compound in aqueous environments?
- Methodological Answer :
- Controlled Variables : pH (buffered solutions), temperature (4–60°C), and ionic strength.
- Analytical Tools : LC-MS/MS for quantifying degradation products (e.g., formaldehyde via derivatization with DNPH) .
- Data Analysis : Apply pseudo-first-order kinetics models to calculate half-lives. Example: At pH 7.4 and 25°C, degradation half-life = 2.3 hours .
Q. How can computational methods enhance the understanding of this compound’s electronic structure and reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict bond lengths, angles, and frontier molecular orbitals (HOMO-LUMO gaps).
- MD Simulations : Model solvation effects in water or organic solvents to predict stability .
- Docking Studies : Investigate interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging crystallographic data from related oxazolidine-protein complexes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









